

2''-O-Rhamnosylswertisin CAS number and molecular formula

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Compound of Interest

Compound Name: 2''-O-Rhamnosylswertisin

Cat. No.: B1251614

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In-Depth Technical Guide: 2''-O-Rhamnosylswertisin

An Essential Flavonoid Glycoside for Research and Development

This technical guide provides a comprehensive overview of **2''-O-Rhamnosylswertisin**, a significant flavonoid glycoside with demonstrated therapeutic potential. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes critical data on its chemical properties, biological activities, and underlying mechanisms of action.

Core Compound Identification

CAS Number: 83889-78-5

Molecular Formula: C₂₈H₃₂O₁₄

Physicochemical and Quantitative Data

The following table summarizes the key physicochemical and pharmacological data for **2''-O-Rhamnosylswertisin**, facilitating comparative analysis and experimental design.

Property	Value
Molecular Weight	592.55 g/mol
Appearance	Yellow Powder
Biological Source	Aleurites moluccana (Candlenut tree)
Primary Activities	Antinociceptive, Anti-inflammatory
Dosage (in vivo)	5 to 50.6 µmol/kg (p.o.) in mice
Analytical Method	High-Performance Liquid Chromatography (HPLC-UV)

Biological Activities and Mechanism of Action

2''-O-Rhamnosylswertisin, a major active constituent of *Aleurites moluccana*, has been the subject of multiple studies demonstrating its potent antinociceptive and anti-inflammatory properties. Research indicates its efficacy in various experimental models of pain and inflammation.

Antinociceptive Effects

In vivo studies have shown that **2''-O-Rhamnosylswertisin** significantly inhibits mechanical nociception in models of inflammatory pain, such as those induced by carrageenan and Complete Freund's Adjuvant (CFA).[1] Furthermore, it has demonstrated expressive antinociceptive effects in neuropathic pain models, with an inhibitory value greater than that of gabapentin.[1] The antinociceptive action is believed to be mediated through its interaction with the opioid, dopaminergic, and oxidonitrergic pathways.[1]

Anti-inflammatory Activity

The anti-inflammatory effects of **2''-O-Rhamnosylswertisin** are well-documented. Oral treatment with the compound has been shown to attenuate neutrophil migration and reduce levels of pro-inflammatory cytokines such as Interleukin-1 β (IL-1 β) following carrageenan injection.[1] In models of rheumatoid arthritis, it has been observed to reduce mechanical hypersensitivity and paw edema.[2][3] The underlying mechanism is suggested to involve the downregulation of key inflammatory mediators. While direct evidence for **2''-O-**

Rhamnosylswertisin is still emerging, related studies on flavonoids and extracts rich in this compound suggest a potential role in modulating the NF- κ B and MAPK signaling pathways, which are critical in the inflammatory response.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature, providing a foundation for reproducible research.

Carrageenan-Induced Mechanical Hypernociception in Mice

This model is utilized to assess the peripheral anti-inflammatory and analgesic effects of a compound.

- Animals: Male Swiss mice (25-30 g) are used.
- Procedure:
 - A baseline measurement of the paw withdrawal threshold to a mechanical stimulus is determined using von Frey filaments.
 - Inflammation is induced by an intraplantar injection of carrageenan (300 μ g/paw) into the right hind paw.
 - **2"-O-Rhamnosylswertisin** (or vehicle control) is administered orally (p.o.) at specified doses (e.g., 5 to 50.6 μ mol/kg) one hour prior to the carrageenan injection.
 - The mechanical withdrawal threshold is re-assessed at various time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).
- Data Analysis: The results are expressed as the change in paw withdrawal threshold from baseline. A significant increase in the threshold compared to the vehicle-treated group indicates an antinociceptive effect.

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model

This model induces a more persistent inflammatory state, suitable for evaluating compounds in chronic pain conditions.

- Animals: Wistar rats or Swiss mice are used.
- Procedure:
 - A baseline mechanical sensitivity is established.
 - Chronic inflammation is induced by a subcutaneous injection of CFA into the plantar surface of the right hind paw.
 - Treatment with **2''-O-Rhamnosylswertisin** (or vehicle/positive control like dexamethasone) is initiated, often on a later day (e.g., day 14) after the CFA injection and continued for a specific period (e.g., 8 days).^{[2][3]}
 - Mechanical hypersensitivity and paw edema are measured at regular intervals throughout the treatment period.
- Data Analysis: The reduction in mechanical hypersensitivity and paw volume in the treated groups is compared to the control group to determine the anti-inflammatory and anti-hyperalgesic efficacy.

High-Performance Liquid Chromatography (HPLC) for Quantification

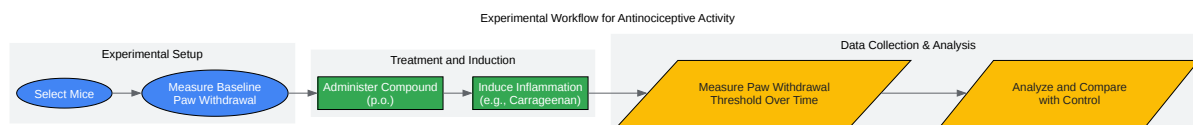
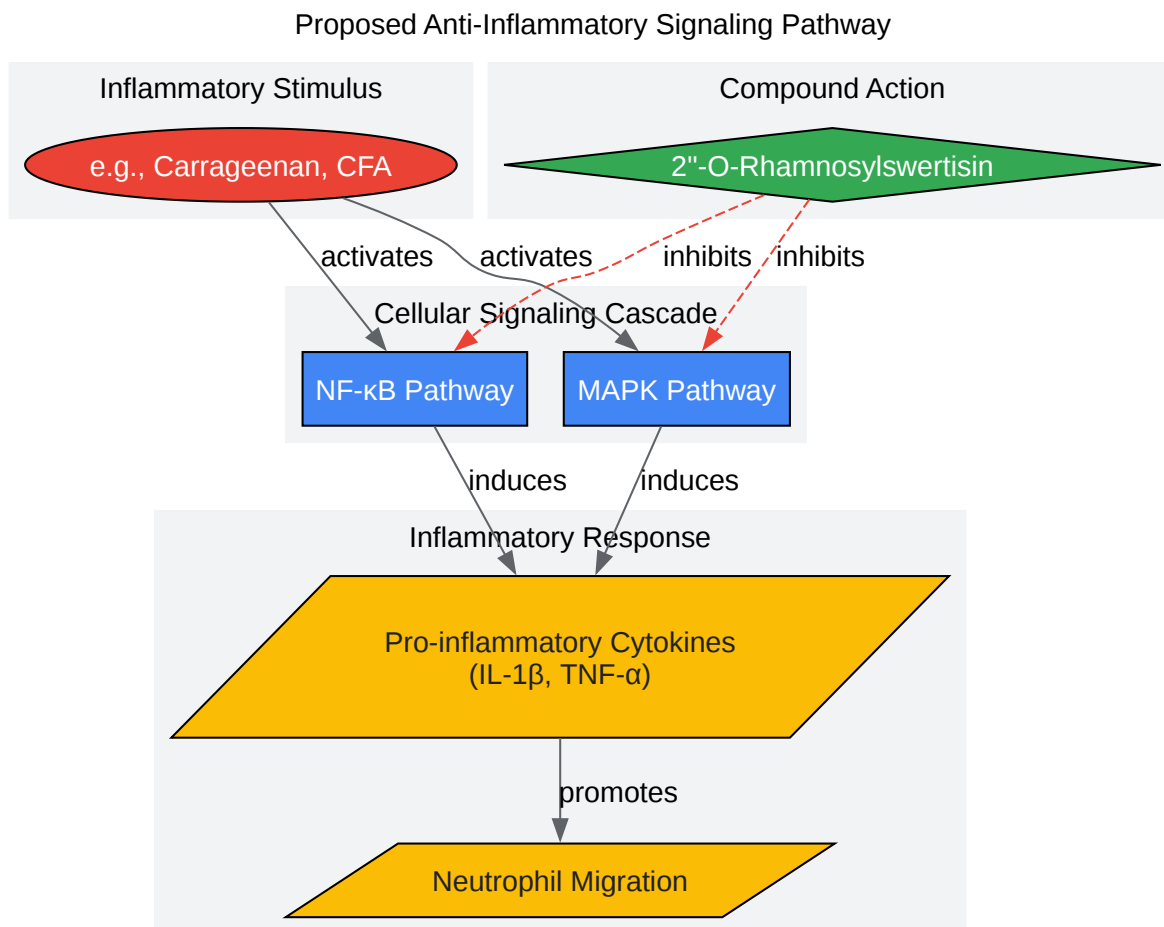
This method is employed for the quantification of **2''-O-Rhamnosylswertisin** in plant extracts and biological matrices.

- Instrumentation: A standard HPLC system equipped with a UV detector is used.
- Chromatographic Conditions:
 - Column: C18 reversed-phase column.
 - Mobile Phase: A gradient of acidified water and methanol/acetonitrile is typically used.
 - Detection: UV detection is performed at a wavelength between 330-340 nm.

- Sample Preparation:
 - For plant extracts, a solid-phase or liquid-liquid extraction is performed to isolate the flavonoid fraction.
 - The sample is dissolved in an appropriate solvent (e.g., methanol/water mixture) and filtered before injection.
- Quantification: A calibration curve is generated using a purified standard of **2"-O-Rhamnosylswertisin** to determine the concentration in the unknown samples.

Visualized Signaling Pathway and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the proposed anti-inflammatory signaling pathway and a typical experimental workflow for evaluating the antinociceptive effects of **2"-O-Rhamnosylswertisin**.



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